molecular formula C8H7N2NaO3 B13344474 Sodium (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate

Sodium (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate

Cat. No.: B13344474
M. Wt: 202.14 g/mol
InChI Key: LRRYFHNJQIJOSH-JEDNCBNOSA-M
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Description

Sodium (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique bicyclic structure, which includes a pyrrolo[1,2-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a suitable pyrimidine derivative, followed by cyclization with a pyrrole derivative under acidic or basic conditions . The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would likely include the use of automated reactors to maintain consistent reaction conditions. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the desired product. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in sufficient quantities for research and commercial use .

Chemical Reactions Analysis

Types of Reactions

Sodium (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce alkyl, aryl, or other functional groups .

Scientific Research Applications

Sodium (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The compound’s effects are often mediated through pathways involving oxidative stress, apoptosis, or inflammation . Detailed studies using techniques like molecular docking and biochemical assays help elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate is unique due to its specific structural features and the presence of a sodium ion, which can influence its solubility and reactivity. Its distinct bicyclic structure also contributes to its unique chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C8H7N2NaO3

Molecular Weight

202.14 g/mol

IUPAC Name

sodium;(6S)-4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C8H8N2O3.Na/c11-7-3-4-9-6-2-1-5(8(12)13)10(6)7;/h3-5H,1-2H2,(H,12,13);/q;+1/p-1/t5-;/m0./s1

InChI Key

LRRYFHNJQIJOSH-JEDNCBNOSA-M

Isomeric SMILES

C1CC2=NC=CC(=O)N2[C@@H]1C(=O)[O-].[Na+]

Canonical SMILES

C1CC2=NC=CC(=O)N2C1C(=O)[O-].[Na+]

Origin of Product

United States

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